IODOACETIC ACID-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iodoacetic Acid-D3 is a derivative of acetic acid . It is a toxic compound, like many alkyl halides, because it is an alkylating agent . It reacts with cysteine residues in proteins and is often used to modify SH-groups to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .

Synthesis Analysis

Iodoacetic Acid is a water disinfection byproduct (DBP) formed by reactions between oxidizing disinfectants and iodide . In vitro studies have indicated that IAA is one of the most cyto- and genotoxic DBPs .

Molecular Structure Analysis

The molecular formula of this compound is ICD2COOD . The molecular weight is 188.97 .

Chemical Reactions Analysis

Iodoacetamide (IAA) and iodoacetate (IA) have frequently been used to inhibit glycolysis, since these compounds are known for their ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Physical and Chemical Properties Analysis

The chemical formula of this compound is C2H3IO2 . The molar mass is 185.948 g·mol−1 .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

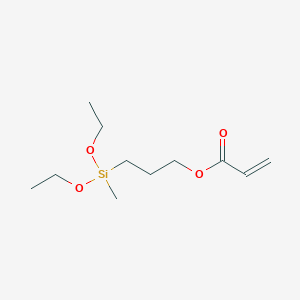

| { "Design of the Synthesis Pathway": "The synthesis pathway for IODOACETIC ACID-D3 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with iodine in the presence of sulfuric acid to form iodoacetic acid-D3.", "Step 2: The iodoacetic acid-D3 is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form iodoacetic acid-D3 peroxide.", "Step 3: The iodoacetic acid-D3 peroxide is then hydrolyzed with sodium hydroxide to form iodoacetic acid-D3." ] } | |

Número CAS |

1219799-36-6 |

Fórmula molecular |

C2D3IO2 |

Peso molecular |

188.97 |

Sinónimos |

IODOACETIC ACID-D3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

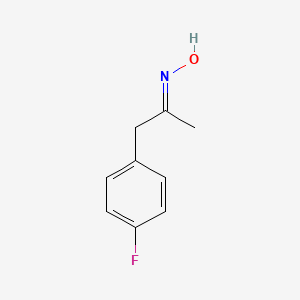

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)